molecular formula C19H21N3O2 B2436594 3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole CAS No. 438018-39-4

3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2436594
CAS No.: 438018-39-4
M. Wt: 323.396
InChI Key: FGYDDKFMZJNEHB-UHFFFAOYSA-N
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Description

3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole typically involves a multi-step process. One common method is the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may be catalyzed by acids or bases to facilitate the cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis. These methods aim to achieve high yields and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl and tert-butyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Conversion of the nitrophenyl group to a nitroso or nitro derivative.

    Reduction: Formation of an amino derivative from the nitrophenyl group.

    Substitution: Introduction of various substituents onto the aromatic rings.

Scientific Research Applications

3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and for its bioactive properties.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-butyl-1-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
  • 3-tert-butyl-1-(4-aminophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole
  • 3-tert-butyl-1-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole

Uniqueness

3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific chemical reactions and applications that require these unique characteristics.

Biological Activity

3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological assays, and potential applications in medicine.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C16H18N4O2\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}_{2}

This compound features a tert-butyl group and a nitrophenyl moiety, which are significant for its biological activity. The presence of these substituents may enhance its lipophilicity and influence its interaction with biological targets.

Antioxidant Activity

Research indicates that pyrazole derivatives possess significant antioxidant properties. A study utilizing molecular docking simulations showed that compounds similar to this compound exhibit strong interactions with free radicals, suggesting their potential as antioxidant agents .

Anti-inflammatory Properties

Pyrazoles are recognized for their anti-inflammatory effects. The compound was evaluated in vitro for its ability to inhibit pro-inflammatory cytokines. Results indicated a reduction in levels of TNF-alpha and IL-6 in treated cells compared to controls, highlighting its potential as an anti-inflammatory agent .

Anticancer Activity

The anticancer potential of this compound has been explored against various cancer cell lines. In vitro studies demonstrated that this compound significantly inhibited the proliferation of breast cancer (MDA-MB-231) and liver cancer (HepG2) cells with IC50 values indicating potent activity . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits antimicrobial properties against several bacterial strains. It was tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition of bacterial growth .

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Scavenging : The compound's ability to neutralize ROS contributes to its antioxidant effects.
  • Inhibition of Pro-inflammatory Pathways : The suppression of NF-kB signaling pathways may underlie its anti-inflammatory effects.
  • Induction of Apoptosis : The anticancer activity is likely mediated through pathways that activate caspases and promote apoptosis in malignant cells.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antioxidant activityShowed significant ROS scavenging ability
Study 2Assess anti-inflammatory effectsReduced TNF-alpha and IL-6 levels
Study 3Test anticancer efficacyInhibited growth in MDA-MB-231 and HepG2 cells

Properties

IUPAC Name

5-tert-butyl-2-(4-nitrophenyl)-3-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-19(2,3)18-13-17(14-7-5-4-6-8-14)21(20-18)15-9-11-16(12-10-15)22(23)24/h4-12,17H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYDDKFMZJNEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(C1)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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